molecular formula C23H15Cl2FN2O B5002144 2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methyl-4-quinolinecarboxamide

2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methyl-4-quinolinecarboxamide

Cat. No.: B5002144
M. Wt: 425.3 g/mol
InChI Key: FIAHVOUKUPWOOT-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methyl-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methyl-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the quinoline intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid derivative.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction, using appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the carboxamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and organometallic reagents under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives and amine products.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methyl-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, contributing to the study of biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-N-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide
  • 2-(2,4-dichlorophenyl)-N-(4-bromophenyl)-3-methyl-4-quinolinecarboxamide
  • 2-(2,4-dichlorophenyl)-N-(4-methylphenyl)-3-methyl-4-quinolinecarboxamide

Uniqueness

2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methyl-4-quinolinecarboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2FN2O/c1-13-21(23(29)27-16-9-7-15(26)8-10-16)18-4-2-3-5-20(18)28-22(13)17-11-6-14(24)12-19(17)25/h2-12H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAHVOUKUPWOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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